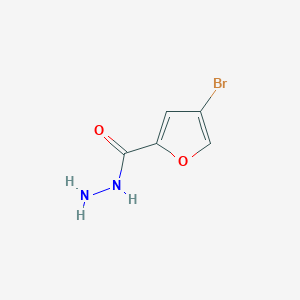

4-Bromofuran-2-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O2 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

4-bromofuran-2-carbohydrazide |

InChI |

InChI=1S/C5H5BrN2O2/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) |

InChI Key |

GHBVQDGNCANXHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1Br)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Bromofuran 2 Carbohydrazide

Ester Precursor Conversion to Hydrazide

The foundational step in producing 4-bromofuran-2-carbohydrazide is the conversion of a suitable ester precursor. This is a common and reliable method for the synthesis of various carbohydrazides.

The most direct route to this compound is through the hydrazinolysis of its corresponding methyl ester, methyl 4-bromofuran-2-carboxylate. This reaction involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent such as ethanol. The nucleophilic acyl substitution reaction proceeds with the displacement of the methoxy (B1213986) group (-OCH3) by the hydrazinyl group (-NHNH2).

The general reaction is as follows:

Methyl 4-bromofuran-2-carboxylate + Hydrazine Hydrate → this compound + Methanol

This method is widely employed for the synthesis of various carbohydrazide (B1668358) derivatives due to its straightforward nature and generally good yields. For instance, the synthesis of benzofuran-2-carbohydrazide is successfully achieved by refluxing ethyl benzofuran-2-carboxylate with hydrazine hydrate in ethanol. nih.govasianpubs.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods. nih.gov This technique utilizes microwave irradiation to directly and rapidly heat the reactants, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.govresearchgate.net In the context of hydrazide synthesis, microwave irradiation can accelerate the hydrazinolysis of the ester precursor.

For the synthesis of this compound, a mixture of methyl 4-bromofuran-2-carboxylate and hydrazine hydrate in a suitable solvent would be subjected to microwave irradiation at a specific power and temperature for a short duration. Studies on analogous heterocyclic compounds have demonstrated the superiority of this method. For example, the synthesis of some benzotriazole (B28993) derivatives saw reaction times drop from hours to minutes with improved yields under microwave irradiation compared to conventional reflux. nih.gov Similarly, the synthesis of certain furan (B31954) and pyridine (B92270) hybrids was found to be more effective with microwave assistance. nih.gov

Conventional Reflux Synthesis Methods

The conventional method for synthesizing this compound involves heating the reaction mixture of methyl 4-bromofuran-2-carboxylate and hydrazine hydrate under reflux. This technique uses a condenser to prevent the loss of solvent during the extended heating period required for the reaction to reach completion. While reliable and widely used, this method often requires several hours of heating. For example, the preparation of benzofuran-2-carbohydrazide via conventional reflux requires heating overnight. nih.gov

Comparative Analysis of Synthetic Yields and Process Efficiencies

A comparative analysis of microwave-assisted and conventional reflux methods for the synthesis of various hydrazides consistently highlights the advantages of the former.

| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |

| Microwave-Assisted | 5-15 minutes youtube.com | Often higher (e.g., 82-89% for some thioureas) | Rapid heating, shorter reaction times, higher yields, energy efficiency. nih.gov | Requires specialized microwave reactor, potential for localized overheating if not controlled. |

| Conventional Reflux | 3-12 hours or overnight nih.govnih.gov | Generally good, but can be lower than microwave methods (e.g., 31-82% for some thioureas) | Simple setup, widely available equipment. | Long reaction times, higher energy consumption, potential for side product formation due to prolonged heating. |

Research on other heterocyclic compounds has shown that microwave-assisted synthesis can lead to significantly higher yields in a fraction of the time. For instance, in the synthesis of certain benzotriazole derivatives, yields increased from 23-76% with conventional heating to 42-83% with microwave irradiation, while reaction times were drastically reduced. nih.gov

Considerations for Scalability in Laboratory Synthesis

When considering the scalability of the synthesis of this compound in a laboratory setting, both conventional and microwave-assisted methods have their own set of considerations.

For conventional reflux , scaling up is relatively straightforward as it primarily involves using larger glassware. However, challenges can arise with heat transfer and maintaining a consistent temperature throughout a larger reaction volume, which can impact reaction time and yield.

Derivatization Strategies and Heterocyclic Compound Synthesis from 4 Bromofuran 2 Carbohydrazide

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

Synthesis of 1,2,4-Triazole (B32235) Derivatives

Subsequent Cyclization with Various Reagents

Further experimental research is required to explore and document the reactivity and derivatization pathways of 4-Bromofuran-2-carbohydrazide to enable a detailed discussion as outlined.

Table of Compounds

As the article could not be generated, a table of compounds is not applicable.

Synthesis of 4-Oxo-thiazolidine and 4-Oxo-thiazolidinone Derivatives

The synthesis of 4-oxo-thiazolidine and 4-oxo-thiazolidinone derivatives represents a significant area of research. These heterocyclic systems are well-regarded for their broad spectrum of pharmacological properties. The general approach to synthesizing these compounds from this compound involves a key cyclocondensation step.

Typically, the initial step involves the reaction of this compound with various aromatic aldehydes. This condensation reaction yields Schiff bases, which are crucial intermediates. These Schiff bases are then subjected to cyclocondensation with a thiol-containing carboxylic acid, leading to the formation of the desired 4-oxo-thiazolidine or 4-oxo-thiazolidinone ring.

Cyclocondensation with Thioglycolic Acid

A common and effective method for creating 4-oxo-thiazolidinone derivatives involves the cyclocondensation of Schiff bases with thioglycolic acid. nih.govnih.govresearchgate.net In a typical procedure, the Schiff base, derived from this compound, is refluxed with thioglycolic acid in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane. nih.govnih.gov The reaction is often catalyzed by a pinch of anhydrous zinc chloride (ZnCl2) to facilitate the cyclization process. nih.govnih.gov This reaction leads to the formation of 2-aryl-3-(4-bromofuran-2-carboxamido)thiazolidin-4-ones. The presence of the thiazolidinone ring is confirmed by spectroscopic methods, which show the characteristic signals for the newly formed ring system.

Cyclocondensation with Thiolactic Acid

In a similar fashion, the cyclocondensation of Schiff bases with thiolactic acid provides a route to 5-methyl-substituted 4-oxo-thiazolidinone derivatives. This reaction also proceeds via the refluxing of the Schiff base intermediate with thiolactic acid. The addition of the methyl group at the 5-position of the thiazolidinone ring can influence the biological activity and physicochemical properties of the resulting compounds. The structures of these 2-(substituted phenyl)-3-(5'-bromofuran-2'-carboxamido)–5-methyl thiazolidine-4-ones are typically confirmed through elemental analysis and spectral data, including IR and 1H NMR.

Synthesis of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is another important derivatization strategy. nih.govrsc.org 1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities. nih.govresearchgate.net

A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. researchgate.net In the context of this compound, this can be achieved by reacting the carbohydrazide (B1668358) with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). nih.govuobasrah.edu.iq The reaction proceeds by heating the mixture, which facilitates the cyclization to form the oxadiazole ring. nih.gov

Alternatively, 1,3,4-oxadiazole-2-thiones can be synthesized by reacting the carbohydrazide with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (B78521) (KOH). researchgate.netuobasrah.edu.iq This reaction provides a versatile intermediate that can be further functionalized at the thiol group.

Synthesis of Imidazolone (B8795221) Derivatives

Imidazolones, also known as imidazolinones, are another class of heterocyclic compounds that can be synthesized from appropriate precursors. While direct synthesis from this compound is less commonly reported, the general strategies for imidazolone synthesis can be adapted. One of the most prevalent methods for preparing (4H)-imidazol-4-ones is the conversion of thiohydantoins using alkyl halides. nih.gov Another approach involves the condensation of orthoesters with α-amino amides. nih.gov This reaction forms an α-imino amide intermediate which then cyclizes to the imidazolone. nih.gov Additionally, diamides can be cyclized to form imidazolones, and these diamides can be generated through the oxidation of α-amino nitriles. nih.gov The synthesis of specific imidazolone derivatives would likely involve multi-step sequences starting from this compound, potentially through intermediates that can be converted to the necessary precursors for imidazolone ring formation.

Other Fused and Annulated Heterocyclic Systems

The reactivity of this compound also lends itself to the synthesis of more complex fused and annulated heterocyclic systems. researchgate.netresearchgate.netnih.gov These reactions often involve multi-component reactions or cascade cyclizations, leading to the construction of polycyclic structures with potential applications in materials science and medicinal chemistry. nih.gov For instance, the hydrazide moiety can participate in cyclization reactions to form fused systems like triazolopyridines or tetrazolopyridines under specific reaction conditions. researchgate.net Furthermore, the furan (B31954) ring itself can be a diene or dienophile in cycloaddition reactions, or undergo annulation reactions to build additional rings onto the furan core. researchgate.netnih.gov These advanced synthetic strategies open up possibilities for creating novel and structurally diverse heterocyclic frameworks derived from this compound.

Further Functionalization at the Furan Ring and Hydrazide Moiety

Beyond the initial derivatization of the hydrazide group, both the furan ring and the hydrazide moiety of this compound and its derivatives can undergo further functionalization. The bromine atom on the furan ring is a key handle for introducing further diversity. It can be replaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of a wide range of substituents at the 4-position of the furan ring, significantly expanding the chemical space of the synthesized compounds.

The hydrazide moiety, even after incorporation into a heterocyclic ring, can sometimes offer sites for further reactions. For example, if the synthesized heterocycle contains an N-H bond, this can be alkylated or acylated to introduce additional functional groups. rsc.org These subsequent modifications are crucial for fine-tuning the biological activity and properties of the final compounds.

Halogen-Mediated Coupling Reactions

The bromine atom at the C4-position of the furan ring is a key handle for derivatization through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the furan ring influences the reactivity of the C-Br bond in these transformations. Major coupling strategies applicable to this compound include the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orgnih.gov

Suzuki Reaction: The Suzuki-Miyaura coupling is a highly efficient method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgyoutube.com The reaction offers broad functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. wikipedia.orgyoutube.com For this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium catalyst and requires a base. wikipedia.org The stereoselectivity of the Heck reaction typically results in the formation of the trans-alkene product. organic-chemistry.org Applying this to the 4-bromofuran scaffold would introduce an alkenyl substituent at the C4-position.

Sonogashira Reaction: The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I) in the presence of a base, though copper-free methods have also been developed. nih.govorganic-chemistry.org This reaction would yield a 4-alkynylfuran derivative, introducing a carbon-carbon triple bond into the molecule which can be further elaborated.

The following table summarizes the potential halogen-mediated coupling reactions for this compound based on established methodologies for aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst/Base | Resulting Structure at C4-Position |

|---|---|---|---|

| Suzuki Reaction | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Aryl or Vinyl Group (R) |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Et₃N | Substituted Alkene (-CH=CH-R) |

| Sonogashira Reaction | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Alkynyl Group (-C≡C-R) |

Acylation and Alkylation Reactions of the Hydrazide Group

The carbohydrazide moiety (-CONHNH₂) is a highly versatile functional group that can undergo reactions at its nitrogen atoms. These reactions are pivotal for introducing further diversity and for constructing various heterocyclic rings.

Acylation and Subsequent Cyclization: The terminal -NH₂ group of the hydrazide is nucleophilic and readily reacts with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under dehydrating conditions. This acylation leads to the formation of an N,N'-diacylhydrazine intermediate. These intermediates are crucial precursors for the synthesis of five-membered aromatic heterocycles, particularly 1,3,4-oxadiazoles. The cyclodehydration of the diacylhydrazine, often promoted by reagents like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride, results in the formation of the stable 1,3,4-oxadiazole ring. nih.govnih.gov This transformation converts the linear hydrazide structure into a planar, aromatic heterocyclic system known for its chemical stability and presence in various biologically active compounds. nih.govjchemrev.com

Alkylation: The nitrogen atoms of the hydrazide can also undergo alkylation. For instance, reductive alkylation of arylhydrazides with carboxylic acids in the presence of a reducing agent like sodium borohydride (B1222165) can yield 1-acyl-2-alkyl-2-arylhydrazines. researchgate.net This introduces an alkyl group onto the terminal nitrogen atom, providing another avenue for structural modification.

Synthesis of 1,2,4-Triazoles: The carbohydrazide group is also a fundamental building block for the synthesis of 1,2,4-triazoles. One common method involves the reaction of the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon treatment with hydrazine (B178648) hydrate (B1144303), cyclizes to form a 4-amino-5-thiol-1,2,4-triazole derivative. jchemrev.com Alternatively, condensation of the carbohydrazide with various one-carbon synthons, such as formamide, can lead to the formation of the 1,2,4-triazole ring system. organic-chemistry.org These triazole derivatives, particularly those bearing amino and thiol groups, are valuable intermediates for the synthesis of more complex fused heterocyclic systems.

The tables below outline the synthesis of key heterocyclic compounds starting from this compound.

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives

| Reactant | Key Reagents/Conditions | Intermediate | Final Heterocyclic Product |

|---|---|---|---|

| Aromatic Acid (R-COOH) | 1. Coupling Agent (e.g., EDCI) 2. Dehydrating Agent (e.g., POCl₃, heat) | N-(4-Bromofuran-2-carbonyl)-N'-(aroyl)hydrazine | 2-(4-Bromofuran-2-yl)-5-aryl-1,3,4-oxadiazole |

| Acid Chloride (R-COCl) | 1. Base (e.g., Pyridine) 2. Dehydrating Agent (e.g., SOCl₂) | N-(4-Bromofuran-2-carbonyl)-N'-(acyl)hydrazine | 2-(4-Bromofuran-2-yl)-5-alkyl/aryl-1,3,4-oxadiazole |

Table 2: Synthesis of 1,2,4-Triazole Derivatives

| Reactant(s) | Key Reagents/Conditions | Intermediate | Final Heterocyclic Product |

|---|---|---|---|

| 1. Carbon Disulfide (CS₂) 2. Hydrazine Hydrate (N₂H₄·H₂O) | 1. Alcoholic KOH 2. Reflux | Potassium dithiocarbazate salt | 4-Amino-5-(4-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol |

| Isothiocyanate (R-NCS) | 1. Reflux in Ethanol 2. Cyclizing Agent (e.g., I₂ or base) | N-substituted thiosemicarbazide (B42300) | 4-Substituted-5-(4-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Derivatization Processes

The derivatization of 4-bromofuran-2-carbohydrazide typically begins with the nucleophilic character of the hydrazide moiety. The lone pairs of electrons on the nitrogen atoms, particularly the terminal NH2 group, are readily available for reaction with various electrophiles.

A common derivatization is the formation of hydrazones through condensation with aldehydes or ketones. The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the corresponding N'-substituted hydrazone. The presence of the electron-withdrawing 4-bromo-2-furanyl group can influence the nucleophilicity of the hydrazide.

Another significant derivatization pathway involves the reaction with isocyanates or isothiocyanates to form semicarbazides and thiosemicarbazides, respectively. The mechanism involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide (B1668358) onto the electrophilic carbon of the isocyanate or isothiocyanate. This results in a zwitterionic intermediate which rapidly undergoes proton transfer to form the stable semicarbazide (B1199961) or thiosemicarbazide (B42300) derivative. These derivatives are valuable precursors for the synthesis of various heterocyclic systems like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles through subsequent cyclization reactions. nih.gov

The general mechanism for the formation of hydrazones from this compound is depicted below:

Step 1: Nucleophilic Attack The terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Step 2: Formation of a Tetrahedral Intermediate This attack leads to the formation of a transient tetrahedral intermediate.

Step 3: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom.

Step 4: Dehydration The intermediate loses a molecule of water to form the stable hydrazone.

Influence of Catalysts on Reaction Kinetics and Selectivity (e.g., Acidic Catalysis)

Catalysts play a pivotal role in the derivatization of this compound, significantly influencing both the rate and the outcome of the reactions. Acidic catalysis is frequently employed in these transformations.

In hydrazone formation, the presence of an acid catalyst, such as a few drops of glacial acetic acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the aldehyde or ketone. nih.gov This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic this compound. The catalyst thus accelerates the rate-determining step of the reaction, which is the initial nucleophilic addition.

Similarly, in the synthesis of certain heterocyclic derivatives from carbohydrazides, acid catalysis is crucial for promoting the cyclization-dehydration step. For instance, the conversion of N'-acylhydrazides (formed by reacting the carbohydrazide with an acid chloride or anhydride) to 1,3,4-oxadiazoles is often carried out in the presence of strong dehydrating acids like concentrated sulfuric acid or phosphorus oxychloride. The acid protonates the oxygen atom of the amide carbonyl, facilitating the intramolecular nucleophilic attack by the other amide oxygen, followed by dehydration to yield the stable aromatic oxadiazole ring.

The choice of catalyst can also impact selectivity. In reactions where multiple reaction pathways are possible, a specific catalyst can favor one pathway over others. For example, in cycloaddition reactions involving furan (B31954) rings, Lewis acids are often used to enhance the reactivity of the dienophile and can influence the regioselectivity and stereoselectivity of the adduct formation. rsc.org

Table 1: Effect of Catalysts on Hydrazone Formation

| Catalyst | Role | Impact on Reaction |

|---|---|---|

| Glacial Acetic Acid | Protonates the carbonyl oxygen of the electrophile. | Increases the electrophilicity of the carbonyl carbon, accelerating the reaction rate. |

| p-Toluenesulfonic Acid | Stronger acid catalyst that effectively protonates the carbonyl group. | Significantly enhances the rate of hydrazone formation. nih.gov |

| Lewis Acids (e.g., ZnCl2) | Coordinate to the carbonyl oxygen, increasing its electrophilicity. | Can be used to promote the reaction and may influence stereoselectivity in subsequent reactions. acs.org |

Studies on Regioselectivity and Stereoselectivity in Cyclization Reactions

The furan ring in this compound and its derivatives can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. The regioselectivity and stereoselectivity of these reactions are of significant interest for the synthesis of complex polycyclic molecules.

Regioselectivity: In the Diels-Alder reaction of an unsymmetrical furan derivative like those derived from this compound with an unsymmetrical dienophile, the formation of two different regioisomers is possible. The preferred regioisomer is often dictated by the electronic effects of the substituents on both the diene and the dienophile. The electron-withdrawing nature of the bromo and carbohydrazide-derived substituents on the furan ring will influence the electron density at the C2 and C5 positions, thereby directing the approach of the dienophile. Computational studies and Frontier Molecular Orbital (FMO) theory are often employed to predict the major regioisomer. mdpi.comnih.gov

Stereoselectivity: The Diels-Alder reaction can also lead to the formation of endo and exo stereoisomers. According to the Alder-endo rule, the endo product is typically the kinetically favored product due to secondary orbital interactions between the substituents on the dienophile and the p-orbitals of the diene. However, the exo product is often the thermodynamically more stable isomer. For furan derivatives, the endo-selectivity is often less pronounced and can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts. rsc.orgdigitellinc.com In some cases, particularly in intramolecular Diels-Alder reactions, conformational constraints can lead to the preferential formation of the exo product. youtube.com

The substitution pattern on the furan ring is a valuable tool for controlling the stereochemistry of cycloaddition reactions. acs.org For instance, the presence of a substituent at the 2-position can sterically hinder one face of the furan ring, leading to a preferred stereochemical outcome.

Elucidation of Intramolecular Cycloaddition Mechanisms (if applicable to specific derivatives)

Derivatives of this compound can be designed to undergo intramolecular Diels-Alder (IMDA) reactions. This occurs when the diene (the furan ring) and the dienophile (an unsaturated moiety) are part of the same molecule, connected by a tether. The IMDA reaction is a powerful tool for the construction of complex, fused ring systems in a single step with high stereocontrol.

The mechanism of the IMDA reaction is a concerted pericyclic process, although a stepwise mechanism involving a biradical intermediate can also occur, particularly in photochemical reactions. nih.gov The feasibility and outcome of the IMDA reaction are highly dependent on the length and nature of the tether connecting the furan and the dienophile. The tether must be of an appropriate length to allow the dienophile to approach the furan ring in the correct orientation for cycloaddition.

For a derivative of this compound, an unsaturated group could be introduced by reacting the hydrazide with a suitable electrophile containing a double or triple bond. For example, reaction with maleic anhydride (B1165640) can tether a dienophile to the furan ring. youtube.com The subsequent intramolecular cycloaddition would lead to a complex polycyclic structure.

The stereochemical outcome of the IMDA reaction is often dictated by the conformational preferences of the transition state. The molecule will adopt a transition state geometry that minimizes steric interactions, often leading to a high degree of stereoselectivity. In some cases, the constraints of the intramolecular setup can override the typical endo-selectivity observed in intermolecular Diels-Alder reactions, favoring the formation of the exo product. youtube.com

Computational and Theoretical Chemistry Analyses of 4 Bromofuran 2 Carbohydrazide and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 4-bromofuran-2-carbohydrazide and its analogs. These computational approaches allow for a detailed examination of the molecule's electronic landscape and geometric parameters.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For furan-2-carbohydrazide (B108491) derivatives, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to determine stable molecular geometries and explain their stability. manchester.ac.ukmanchester.ac.uk These calculations provide optimized structural parameters that can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. manchester.ac.ukmanchester.ac.uk

For instance, studies on related furan-2-carbohydrazide derivatives have shown that the E-isomer is the global minimum on the potential energy surface, indicating its higher stability. manchester.ac.uk The computational analysis can also predict the formation of intermolecular hydrogen bonds, which play a crucial role in the solid-state structure and stability of these compounds. manchester.ac.uk

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of this compound and its derivatives, MEP analysis can predict sites susceptible to electrophilic and nucleophilic attack.

Applications of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In derivatives of carbohydrazides, FMO analysis helps in understanding their reaction mechanisms and predicting their biological activity. cureffi.org For example, the interaction between the HOMO of a drug molecule and the LUMO of a biological receptor is a key aspect of its mechanism of action.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful in silico techniques used to predict how a ligand, such as a this compound derivative, interacts with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms.

In Silico Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used to study the interactions of carbohydrazide (B1668358) derivatives with various protein targets. vlifesciences.com For example, docking studies have been performed on derivatives of 1-benzofuran-2-carbohydrazide (B171906) to investigate their potential as anti-TB agents. researchgate.net

These studies involve preparing the protein structure, often obtained from the Protein Data Bank (PDB), and then using docking software to place the ligand into the active site of the protein. vlifesciences.comorientjchem.org The results provide insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. orientjchem.org

Theoretical Prediction of Binding Energies and Affinities

Following docking simulations, the binding energy and affinity of the ligand for the protein are calculated. These values provide a quantitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.netmdpi.comnih.gov

For various carbohydrazide and oxadiazole derivatives, docking studies have successfully predicted binding affinities against different therapeutic targets. researchgate.netmdpi.comnih.gov For instance, in a study of 1,3,4-oxadiazole (B1194373) derivatives, compounds with the lowest binding energies were identified as the most potent inhibitors. mdpi.comnih.gov These theoretical predictions are often correlated with experimental data, such as IC50 values, to validate the computational models and guide the synthesis of more effective compounds. mdpi.comnih.govnih.gov

| Compound/Derivative Class | Protein Target | Predicted Binding Energy (kJ/mol) | Key Interactions | Reference |

| 1,3,4-Oxadiazole Derivatives | VEGFR2 | -48.89 (for compound 7j) | Hydrogen bonding, hydrophobic interactions | mdpi.comnih.gov |

| Benzofuran Derivatives | 3EQM, 4HOE, 1XFF | -10.2, -9.3, -9.1 (for compound 2c) | H-bonding, hydrophobic, van der Waals, electrostatic | orientjchem.org |

| 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles | Asp kinase | Highest for compounds 3g, 3a, 3h, 3f | Not specified | researchgate.net |

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving this compound. By employing computational methods, researchers can model reaction mechanisms, identify key intermediates and transition states, and predict the dynamics of these processes. This theoretical insight is invaluable for understanding the reactivity of the compound and for designing new synthetic routes or functional derivatives.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. wikipedia.org It can be visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. wikipedia.org Mapping the PES for a reaction of this compound allows for a detailed understanding of the reaction pathway.

For instance, in a hypothetical cyclization reaction of this compound to form a heterocyclic derivative, the PES would be mapped by systematically changing key geometric parameters, such as bond lengths and angles involved in the ring closure. The energy at each of these geometries would be calculated using quantum mechanical methods. The resulting surface would reveal the minimum energy path from the reactant to the product, highlighting the energy barriers that must be overcome.

Table 1: Hypothetical PES Mapping Parameters for a Reaction of this compound

| Parameter | Description | Role in PES Mapping |

| Reactant Geometry | Optimized 3D structure of this compound | Starting point of the reaction coordinate |

| Product Geometry | Optimized 3D structure of the resulting product | Endpoint of the reaction coordinate |

| Reaction Coordinate | A geometric parameter that changes continuously along the reaction pathway | Defines the path from reactants to products on the PES |

| Energy Calculations | Quantum mechanical methods (e.g., DFT) | Determine the energy at each point on the PES |

Characterization of Transition States

A transition state is a specific point on the PES that corresponds to the highest energy along the reaction coordinate between a reactant and a product. wikipedia.org It represents the "point of no return" in a chemical reaction. Characterizing the transition state is crucial for understanding the reaction's kinetics, as the energy of the transition state determines the activation energy of the reaction.

Computational methods are used to locate and characterize transition states. These methods involve finding a stationary point on the PES that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. wikipedia.org Once located, the structure and energy of the transition state for a reaction involving this compound can be precisely determined. For example, in the synthesis of a Schiff base from this compound and an aldehyde, the transition state would involve the partially formed carbon-nitrogen double bond.

Table 2: Computational Details for Transition State Characterization

| Computational Method | Basis Set | Information Obtained |

| Density Functional Theory (DFT) | e.g., B3LYP/6-31G(d) | Geometry and energy of the transition state |

| Frequency Analysis | Same as above | Confirms the transition state (one imaginary frequency) |

| Intrinsic Reaction Coordinate (IRC) | Same as above | Connects the transition state to the reactant and product |

Reaction Dynamics Simulations

Reaction dynamics simulations provide a time-dependent view of a chemical reaction, offering insights into the atomic motions that occur as reactants transform into products. These simulations go beyond the static picture provided by the PES and can reveal details about the reaction mechanism, such as the role of solvent molecules and the distribution of energy among the products.

For a reaction involving this compound, a reaction dynamics simulation would start with the system at the transition state geometry. The subsequent motion of the atoms would be followed by integrating the classical equations of motion. By running many such trajectories, a statistical picture of the reaction dynamics can be obtained. This can be particularly useful in understanding the selectivity of reactions where multiple products can be formed.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are invaluable in medicinal chemistry and materials science for predicting the activity or properties of new, unsynthesized compounds. nih.gov

For this compound and its derivatives, QSAR studies could be employed to predict their potential as, for example, antimicrobial or anticancer agents. A QSAR model would be developed by correlating various calculated molecular descriptors of a series of this compound derivatives with their experimentally measured biological activity. researchgate.net

Similarly, QSPR models could be developed to predict physicochemical properties such as solubility, melting point, or corrosion inhibition potential. digitaloceanspaces.com These models are built upon the principle that the properties of a chemical are encoded in its molecular structure.

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known activities or properties is chosen.

Molecular Descriptor Calculation: A variety of numerical values that describe the chemical structure (e.g., electronic, steric, and topological properties) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the activity or property. nih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques. nih.gov

Table 3: Hypothetical QSAR Study on this compound Derivatives

| Derivative (Hypothetical) | LogP (Lipophilicity) | Dipole Moment (Debye) | Predicted Biological Activity (IC50, µM) |

| This compound | 1.5 | 3.2 | 15.2 |

| N'-benzylidene-4-bromofuran-2-carbohydrazide | 3.0 | 4.5 | 8.7 |

| N'-(4-chlorobenzylidene)-4-bromofuran-2-carbohydrazide | 3.5 | 5.1 | 5.1 |

| N'-(4-methoxybenzylidene)-4-bromofuran-2-carbohydrazide | 2.8 | 4.8 | 10.3 |

This hypothetical table illustrates how different substituents on the carbohydrazide moiety would alter the molecular descriptors, which in turn would be used to predict the biological activity based on a QSAR model.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 4-bromofuran-2-carbohydrazide is expected to display distinct signals corresponding to the furan (B31954) ring protons and the hydrazide group protons (-CONHNH₂). The bromine atom at the C4 position and the carbohydrazide (B1668358) group at the C2 position significantly influence the chemical shifts of the furan protons.

The furan ring possesses two non-equivalent aromatic protons. The proton at the C5 position (H-5) is adjacent to the bromine atom, while the proton at the C3 position (H-3) is adjacent to the carbohydrazide substituent. Due to the electron-withdrawing nature of the substituents, these protons are expected to appear as distinct singlets in the downfield region. The protons of the hydrazide functional group, specifically the amide (–NH–) and amine (–NH₂) protons, are exchangeable and typically appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Based on analyses of structurally similar compounds, such as furan-2-carbohydrazide (B108491) and various brominated furans, the predicted proton assignments are presented below.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 (Furan) | 7.10 - 7.25 | Singlet (s) | Appears as a singlet due to the absence of adjacent protons. |

| H-5 (Furan) | 7.45 - 7.60 | Singlet (s) | Shifted downfield relative to H-3 due to the influence of the adjacent bromine atom. |

| -NH- (Amide) | 9.50 - 10.50 | Broad Singlet (br s) | Chemical shift is variable; subject to hydrogen bonding and solvent effects. |

| -NH₂ (Amine) | 4.50 - 5.50 | Broad Singlet (br s) | Protons are exchangeable with D₂O; chemical shift is highly variable. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected: four for the furan ring and one for the carbonyl group of the hydrazide moiety. The chemical shifts are influenced by the electronegativity of the attached atoms (O, Br, N).

The carbon atom bonded to the bromine (C-4) will be significantly shifted, while the carbonyl carbon (C=O) will appear at the lowest field, typical for such functional groups. The remaining furan carbons (C-2, C-3, C-5) will have chemical shifts characteristic of a substituted furan ring.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | 155.0 - 160.0 | Typical range for an amide/hydrazide carbonyl carbon. |

| C-2 (Furan) | 145.0 - 150.0 | Carbon bearing the carbohydrazide substituent. |

| C-5 (Furan) | 120.0 - 125.0 | Protonated furan carbon, influenced by adjacent C-Br bond. |

| C-3 (Furan) | 115.0 - 120.0 | Protonated furan carbon, adjacent to the C-2 substituent. |

| C-4 (Furan) | 95.0 - 105.0 | Carbon directly bonded to the bromine atom. |

While 1D NMR provides primary assignments, 2D NMR experiments are indispensable for confirming these assignments and elucidating the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In this compound, a COSY spectrum would be expected to show no cross-peaks between the furan protons H-3 and H-5, confirming their lack of scalar coupling and supporting their assignment as singlets. It could, however, show a correlation between the -NH and -NH₂ protons under certain conditions, indicating their proximity within the same functional group.

HSQC/HMQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence/Heteronuclear Correlation): These experiments correlate protons directly with the carbons to which they are attached (one-bond ¹H-¹³C correlation). An HSQC or HMQC spectrum would be crucial for the unambiguous assignment of the protonated furan carbons. chemicalbook.com It would show a cross-peak connecting the ¹H signal assigned to H-3 with the ¹³C signal of C-3, and another cross-peak connecting the H-5 signal with the C-5 signal, thus validating the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (two- or three-bond) ¹H-¹³C correlations, which is vital for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

The amide proton (-NH-) showing a correlation to the carbonyl carbon (C=O) and the C-2 of the furan ring.

The furan proton H-3 showing correlations to C-2, C-4, and the carbonyl carbon (C=O).

The furan proton H-5 showing correlations to C-3 and C-4.

Together, these 2D NMR experiments provide a comprehensive and unambiguous map of the molecular structure, confirming the substitution pattern and the integrity of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br bonds, as well as vibrations associated with the furan ring. bldpharm.comnih.govchemicalbook.com

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3400 - 3200 | N-H Stretching | Amine (-NH₂) and Amide (-NH-) | Often appears as two or more sharp or broad bands, corresponding to symmetric and asymmetric stretching of the NH₂ group and the N-H stretch of the secondary amide. bldpharm.comnih.gov |

| 3150 - 3100 | C-H Stretching | Aromatic (Furan) | Characteristic C-H stretching for the furan ring protons. |

| 1680 - 1650 | C=O Stretching (Amide I) | Carbonyl (Hydrazide) | A strong, sharp absorption band, characteristic of an amide/hydrazide carbonyl group. |

| 1610 - 1580 | N-H Bending | Amine (-NH₂) | Bending vibration of the primary amine group. |

| 1550 - 1480 | C=C Stretching | Aromatic (Furan) | Vibrations associated with the carbon-carbon double bonds within the furan ring. |

| 1300 - 1200 | C-O-C Stretching | Furan Ring | Asymmetric stretching of the ether linkage within the furan ring. |

| 1100 - 1000 | C-N Stretching | Hydrazide | Stretching vibration of the carbon-nitrogen bond. |

| 650 - 550 | C-Br Stretching | Bromo-group | Characteristic stretching vibration for the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. For this compound (C₅H₅BrN₂O₂), HRMS is essential for confirming its composition. A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. bldpharm.com This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Interactive Table 4: Calculated HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₅H₅⁷⁹BrN₂O₂]⁺ | ⁷⁹Br | 219.9589 |

| [C₅H₅⁸¹BrN₂O₂]⁺ | ⁸¹Br | 221.9568 |

| [C₅H₆⁷⁹BrN₂O₂]⁺ (M+H) | ⁷⁹Br | 220.9667 |

| [C₅H₆⁸¹BrN₂O₂]⁺ (M+H) | ⁸¹Br | 222.9647 |

The experimental observation of ions with m/z values matching these calculated masses to within a few parts per million (ppm) would provide definitive confirmation of the molecular formula of this compound.

Analysis of Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In the analysis of this compound, the molecular ion peak (M+) would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.

The fragmentation of the molecular ion is predictable based on the functional groups present in the structure. libretexts.orgtutorchase.com The process involves the breaking of the parent ion into smaller, charged fragments, and the pattern of these fragments serves as a molecular fingerprint. tutorchase.com

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. This could result in the formation of a 4-bromofuranoyl cation or the loss of the hydrazide moiety.

Loss of Hydrazide Group: The molecule could lose the •NHNH2 fragment.

Cleavage of the Furan Ring: The stable aromatic furan ring can also undergo fragmentation under high energy conditions.

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment corresponding to the furan-2-carbohydrazide cation.

Below is a table of predicted significant fragments for this compound.

| Predicted Fragment | Structure | m/z (for 79Br / 81Br) | Notes |

| Molecular Ion | [C5H5BrN2O2]+ | 219.9 / 221.9 | Exhibits characteristic Br isotope pattern. |

| Loss of •NH2 | [C5H4BrN2O]+ | 203.9 / 205.9 | Cleavage within the hydrazide group. |

| Loss of •N2H3 | [C5H2BrO2]+ | 188.9 / 190.9 | Loss of the entire hydrazino group. |

| 4-Bromofuroyl cation | [C5H2BrO]+ | 172.9 / 174.9 | Alpha-cleavage, loss of •NHNH2. |

| Loss of Br | [C5H5N2O2]+ | 141.0 | Fragment without the bromine atom. |

| Furoyl cation | [C5H3O2]+ | 95.0 | Subsequent loss of Br from the 4-bromofuroyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, corresponding to the excitation of electrons from the ground state to higher energy states. shu.ac.uk The structure of this compound contains several features that give rise to a characteristic UV-Vis spectrum.

The molecule possesses chromophores—unsaturated groups responsible for absorption, such as the furan ring and the carbonyl group (C=O). tanta.edu.eg It also contains auxochromes—substituents with non-bonding electrons (n-electrons), like the furan oxygen, the hydrazide nitrogen atoms, and the bromine atom, which can modify the absorption characteristics of the chromophores. tanta.edu.eg

The absorption of UV radiation in organic molecules like this is typically based on two main types of electronic transitions: shu.ac.uk

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. shu.ac.uk The conjugated system formed by the furan ring and the carbonyl group is expected to produce a significant π → π* transition.

n → π* (n to pi-star) transitions: This transition moves an electron from a non-bonding atomic orbital (like the lone pairs on oxygen and nitrogen) to a π* antibonding orbital. youtube.com These transitions are of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.uk

The solvent used for the analysis can influence the absorption maxima. Increasing solvent polarity typically causes a "blue shift" (to shorter wavelengths) for n → π* transitions and a "red shift" (to longer wavelengths) for π → π* transitions. shu.ac.uk

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | Electron from C=C and C=O π-bonds | 200-400 nm | High |

| n → π | Electron from O and N lone pairs | >300 nm | Low |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and crucial technique used to determine the mass percentage of each element within a pure compound. This method provides experimental validation of the compound's empirical and molecular formula. For a newly synthesized compound like this compound, elemental analysis serves to confirm its atomic composition and purity. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br) are compared against the theoretically calculated values derived from its molecular formula, C5H5BrN2O2. A close correlation between the experimental and theoretical values is a strong indicator of a successful synthesis. The technique has been successfully used to characterize related furan-2-carbohydrazide derivatives. rsc.org

Table of Theoretical Elemental Composition of this compound (C5H5BrN2O2)

Molecular Weight: 221.01 g/mol

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 27.17% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.28% |

| Bromine | Br | 79.904 | 1 | 79.904 | 36.15% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.68% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.48% |

| Total | 221.011 | 100.00% |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. nih.gov This method involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of each atom.

For this compound, single-crystal X-ray analysis would provide definitive data on:

Molecular Conformation: The exact spatial arrangement of the furan ring relative to the carbohydrazide side chain.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry.

Planarity: Determination of the planarity of the furan ring.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds formed by the -NH and -NH2 protons of the hydrazide group, and potential halogen bonding involving the bromine atom. researchgate.net These interactions are critical as they govern how the molecules pack together in the crystal lattice.

The use of X-ray crystallography is well-established for the structural characterization of complex heterocyclic molecules, including derivatives of furan-2-carbohydrazide and other brominated aromatic compounds. rsc.orgnih.gov

Applications and Future Outlook in Specialized Organic Chemistry Fields

4-Bromofuran-2-carbohydrazide as a Precursor for Ligand Design in Coordination Chemistry

The carbohydrazide (B1668358) moiety (-CONHNH₂) is a key functional group in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. The presence of both nitrogen and oxygen donor atoms allows hydrazides and their derivatives, such as hydrazones, to act as versatile ligands. This compound serves as an excellent starting material for creating such ligands. The furan (B31954) ring itself, along with the bromo-substituent, can influence the electronic properties, steric hindrance, and ultimately the coordination behavior and stability of the resulting metal complexes.

Hydrazones derived from this compound are synthesized by condensing the hydrazide with various aldehydes or ketones. This reaction creates a Schiff base with an azomethine group (-N=CH-), which introduces an additional coordination site. These ligands can then be used to synthesize novel metal complexes with potential applications in catalysis, materials science, and biological systems.

The synthesis of metal complexes using ligands derived from furan-2-carbohydrazides is a well-established area of research. nih.govresearchgate.netnih.gov These studies provide a framework for the development of complexes with this compound. Typically, the synthesis involves reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol. nih.govnih.gov The reaction conditions, such as pH and temperature, are optimized to favor the formation of the desired complex.

Researchers have successfully synthesized Co(II), Ni(II), Cu(II), Cd(II), and Hg(II) complexes using Schiff base ligands derived from naphthofuran-2-carbohydrazide and diacetylmonoxime. nih.govnih.gov Similar synthetic strategies can be applied to this compound. For instance, condensing it with various carbonyl compounds would yield a library of hydrazone ligands, which can then be chelated with different transition metal ions. The resulting complexes are often characterized by techniques such as elemental analysis, IR spectroscopy, electronic spectroscopy, and magnetic susceptibility measurements to determine their stoichiometry and geometry. researchgate.netnih.gov

Table 1: Examples of Metal Complexes Derived from Furan-Based Hydrazide/Hydrazone Ligands

| Ligand Precursor | Metal Ion | Proposed Geometry | Reference |

| Naphthofuran-2-carbohydrazide | Co(II), Ni(II), Cu(II) | Octahedral | nih.gov |

| Naphthofuran-2-carbohydrazide | Cd(II), Hg(II) | Tetrahedral | nih.gov |

| Benzofuran-2-carbohydrazide | Cu(II), Co(II), Ni(II) | Octahedral | |

| Benzofuran-2-carbohydrazide | Zn(II), Cd(II), Hg(II) | Not specified | |

| Pyrazolone-furan hydrazide | Cu(II) | Hexanuclear ring | google.com |

The coordination behavior of ligands derived from this compound is of significant interest. Hydrazone ligands typically act as bidentate or tridentate chelating agents. In the case of Schiff bases derived from furan-2-carbohydrazides, coordination commonly occurs through the carbonyl oxygen atom of the hydrazide moiety and the azomethine nitrogen atom of the Schiff base linkage. mdpi.com This forms a stable five- or six-membered chelate ring with the metal ion.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode. A shift in the C=O and C=N stretching frequencies in the IR spectrum of the metal complex compared to the free ligand indicates the involvement of these groups in coordination. mdpi.com Depending on the specific aldehyde or ketone used to form the hydrazone, other donor atoms like phenolic hydroxyl groups could also participate in chelation, leading to tridentate coordination. The furan ring's oxygen atom and the bromine atom are generally not expected to participate directly in coordination, but they modulate the electronic properties of the ligand, which in turn affects the stability and properties of the metal complex.

Table 2: Common Coordination Modes of Hydrazone Ligands

| Coordination Mode | Donor Atoms Involved | Resulting Chelate Ring Size |

| Bidentate | Carbonyl Oxygen, Azomethine Nitrogen | 5-membered |

| Bidentate | Pyrazine Nitrogen, Azomethine Nitrogen | Not specified |

| Tridentate | Phenolic Oxygen, Carbonyl Oxygen, Azomethine Nitrogen | 5- and 6-membered |

Integration into Novel Synthetic Methodologies for Pharmaceutical and Agrochemical Intermediates

Furan derivatives are integral building blocks in medicinal and agricultural chemistry due to their wide range of biological activities. researchgate.netnumberanalytics.com The this compound scaffold combines the furan ring with a reactive hydrazide group, making it a valuable intermediate for synthesizing more complex molecules. The bromine atom provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl or alkynyl groups.

The hydrazide moiety can be cyclized to form various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are privileged structures in drug discovery. researchgate.netvjol.info.vn For example, reacting the carbohydrazide with carbon disulfide in the presence of a base can lead to the formation of oxadiazole or triazole rings, depending on the reaction conditions. asianpubs.org These heterocyclic systems are present in numerous compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netdergipark.org.tr The synthesis of novel furan-based derivatives with potential cytotoxic activity against cancer cell lines has been reported, highlighting the pharmaceutical relevance of this class of compounds. nih.gov

Theoretical Perspectives on the Design of Novel Derivatives with Tailored Chemical Reactivity

Computational chemistry and theoretical studies offer powerful tools for predicting the properties and reactivity of new molecules before their synthesis. Density Functional Theory (DFT) calculations, for example, can be used to study the electronic structure, molecular geometry, and vibrational frequencies of this compound and its derivatives. manchester.ac.uk Such studies can provide insights into the stability of different conformers, the nature of intramolecular hydrogen bonding, and the reactivity of various sites within the molecule.

By calculating molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, researchers can predict how the molecule will interact with other reagents or biological targets. For instance, theoretical calculations can help rationalize the coordination behavior of ligands derived from this precursor by identifying the most likely donor atoms and predicting the stability of the resulting metal complexes. researchgate.netnih.gov Furthermore, in silico screening methods can be employed to design novel derivatives with tailored properties, such as enhanced biological activity or specific chemical reactivity, guiding synthetic efforts toward the most promising candidates. mdpi.com

Future Directions in Fundamental Synthetic Organic Chemistry Research

The versatile structure of this compound opens up several avenues for future research in synthetic organic chemistry. The development of green and efficient synthetic methods for the preparation and derivatization of this compound is a key area of interest. rsc.org This includes exploring the use of novel catalysts, environmentally benign solvents, and energy-efficient reaction conditions.

Further exploration of the reactivity of the furan ring and the bromine substituent could lead to new synthetic transformations and the construction of complex molecular architectures. acs.org For example, the furan ring can participate in cycloaddition reactions or be used as a precursor for other ring systems through oxidative ring-opening reactions. researchgate.net The development of one-pot or tandem reactions starting from this compound to rapidly build molecular complexity would be a significant advancement. Investigating its use in the synthesis of conjugated polymers and other functional materials is another promising direction, given the electronic properties of the furan ring. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromofuran-2-carbohydrazide with high purity?

- Methodology : The compound is typically synthesized via hydrazide formation from the corresponding furan-2-carboxylic acid ester or acid chloride. For example, reacting 4-bromofuran-2-carboxylic acid methyl ester with hydrazine hydrate in ethanol under reflux (60–80°C) for 6–8 hours yields the carbohydrazide. Purification involves recrystallization from ethanol or column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity can be confirmed via melting point analysis (mp 168°C, as seen in structurally similar hydrazides) and HPLC (>95% purity) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR in DMSO-d6 or CDCl3 to confirm hydrazide NH protons (δ 9.5–10.5 ppm) and aromatic/heterocyclic carbons.

- FT-IR : Stretching vibrations for C=O (1650–1680 cm) and N–H (3200–3350 cm).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peaks (e.g., [M+H] at m/z 215.04 for CHBrNO).

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., S(5) motifs via N–H⋯N bonds, as observed in analogous hydrazides) .

Q. How should this compound be stored to maintain stability?

- Methodology : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition. Stability tests (TGA/DSC) indicate no degradation below 150°C. Avoid prolonged exposure to moisture, as hydrazides may hydrolyze to carboxylic acids in acidic/alkaline conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For instance, the carbonyl carbon (C=O) and bromine-substituted furan ring may exhibit electrophilic behavior. Solvent effects (PCM models) and transition-state analysis further refine reaction pathways for derivatives like Schiff bases or thiadiazoles .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

- Comparative Analysis : Cross-validate NMR/IR data with structurally analogous compounds (e.g., 4-Bromo-2-chlorophenylacetic acid derivatives).

- Purity Assessment : Use DSC to detect impurities affecting melting point variations (e.g., mp ranges ±2°C).

- Isotopic Labeling : N-labeled hydrazides clarify tautomeric equilibria in H NMR spectra .

Q. What methodological considerations apply to studying tautomeric behavior in different solvents?

- Methodology : Solvent-dependent H NMR (DMSO vs. CDCl3) tracks tautomeric shifts between keto and enol forms. For example, in DMSO, intramolecular hydrogen bonding stabilizes the keto form, while polar aprotic solvents may favor enolization. UV-Vis titration (200–400 nm) quantifies tautomer ratios via absorbance shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.